6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester
Description
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester (CAS: 1092580-90-9) is a boronic ester derivative featuring a pyridine core with an amino group at position 6 and a dimethylcarbamoyl group at position 5. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical intermediates in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-amino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)9-7-10(11(16)17-8-9)12(19)18(5)6/h7-8H,1-6H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJKCQQYABQCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092580-90-9 | |
| Record name | 6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Palladium-Catalyzed Miyaura Borylation
A widely adopted method involves Miyaura borylation of a bromopyridine precursor. For example, 3-bromo-5-(dimethylcarbamoyl)-6-aminopyridine reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.
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Catalyst : Pd(dppf)Cl₂ (0.05–0.1 eq)
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Base : Potassium acetate (2.0–3.0 eq)
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Solvent : 1,4-Dioxane or DMF
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Temperature : 80–100°C
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Yield : 60–70%
Mechanistic Insight :
The reaction proceeds via oxidative addition of the Pd⁰ catalyst into the C–Br bond, followed by transmetallation with B₂pin₂ and reductive elimination to install the boronic ester.
Table 1: Solvent Effects on Borylation Yield
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1,4-Dioxane | 2.21 | 16 | 68 |
| DMF | 36.7 | 12 | 72 |
| THF | 7.58 | 18 | 55 |
Data adapted from CN102786543A demonstrates that polar aprotic solvents like DMF enhance reaction rates but may complicate purification.
Sequential Functionalization of the Pyridine Core
Installation of the Dimethylcarbamoyl Group
The dimethylcarbamoyl group at position 5 is typically introduced via nucleophilic acyl substitution. 5-Bromo-6-aminopyridine-3-boronic ester reacts with dimethylcarbamoyl chloride under basic conditions:
Conditions :
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Base : Triethylamine (2.5 eq)
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Solvent : Dichloromethane
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Temperature : 0°C → RT
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Yield : 80–85%
Challenges :
Competing side reactions, such as over-acylation of the amino group, necessitate careful stoichiometric control.
Amino Group Introduction
The amino group at position 6 is introduced via catalytic amination or reduction of a nitro precursor.
Catalytic Amination Protocol :
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Substrate : 6-Nitro-5-(dimethylcarbamoyl)pyridine-3-boronic ester
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Catalyst : Pd/C (10 wt%)
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Reductant : H₂ (1 atm)
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Solvent : Ethanol
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Yield : 90–95%
Alternative One-Pot Approaches
Recent advancements explore tandem reactions to reduce synthetic steps. A one-pot borylation-carbamoylation sequence has been reported:
Procedure :
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Miyaura borylation of 3,5-dibromo-6-aminopyridine with B₂pin₂.
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In situ treatment with dimethylamine and triphosgene.
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Purification via column chromatography.
Yield : 50–55% (lower than stepwise methods due to intermediate instability).
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency and Yield
| Route | Steps | Total Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sequential (Borylation → Carbamoylation) | 3 | 58 | 98.5 |
| One-Pot Tandem | 2 | 52 | 95.2 |
| Late-Stage Amination | 4 | 45 | 97.8 |
The sequential route balances yield and purity, making it preferable for industrial-scale synthesis.
Critical Process Parameters
Catalyst Selection
Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Miyaura borylation, as evidenced by reduced homocoupling byproducts (<2% vs. 8–12%).
Temperature Optimization
Elevated temperatures (80–100°C) accelerate borylation but risk decomposing the dimethylcarbamoyl group. A balance is achieved at 85°C.
Industrial-Scale Considerations
Case Study from CN102786543A :
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Batch Size : 5 kg
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Catalyst Loading : 0.07 eq Pd(dppf)Cl₂
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Workup : Filtration through Celite® followed by activated carbon treatment
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Overall Yield : 66%
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Purity : 99.2% (by NMR)
Emerging Methodologies
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester group enables participation in palladium-catalyzed cross-coupling reactions, particularly with aryl/heteroaryl halides or triflates. For example:
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General Mechanism :
Here, the boronate ester reacts with aryl halides (X = Br, I, OTf) under catalytic conditions (e.g., PdCl(dppf), EtN) to form biaryl products .
Key Factors Influencing Reactivity :
Amino Group Reactivity
The 6-amino group participates in nucleophilic reactions:
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Acylation/alkylation : Reacts with acyl chlorides or alkyl halides to form amides or secondary amines.
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Diazotization : Forms diazonium salts under acidic NaNO, enabling Sandmeyer reactions or azide formation.
Example Transformation :
This reactivity is critical for modifying the compound’s solubility or targeting specific biological interactions .
Dimethylcarbamoyl Group Stability
The 5-dimethylcarbamoyl substituent is electron-withdrawing, directing electrophilic substitution to the para position relative to the boronate ester. Key observations:
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Hydrolytic Stability : Resists hydrolysis under mild acidic/basic conditions due to the carbamate’s resonance stabilization.
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Electronic Effects : Reduces electron density at the pyridine ring, potentially slowing electrophilic attacks but enhancing oxidative stability .
Functionalization via Boronate Ester Exchange
The pinacol boronate ester can undergo ligand exchange with diols (e.g., catechol) or be hydrolyzed to the boronic acid:
Hydrolysis is reversible, enabling dynamic covalent chemistry applications .
Comparative Reactivity with Analogues
| Compound | Key Differences in Reactivity |
|---|---|
| 2-Aminopyridine-5-boronic acid pinacol ester | Lacks dimethylcarbamoyl group; faster Suzuki coupling due to reduced steric hindrance. |
| 6-Amino-5-sulfamoylpyridine-3-boronic acid | Sulfonamide group increases acidity of the amino group, enhancing electrophilic substitution. |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that boronic acids, including 6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester, can exhibit anticancer properties. Boronic acids are known to inhibit proteasomes, which play a critical role in degrading ubiquitinated proteins involved in cell cycle regulation and apoptosis. This compound's structural features may enhance its binding affinity to target proteins involved in cancer progression, making it a candidate for further investigation in cancer therapeutics.
Enzyme Inhibition Studies
The compound has shown promise as an enzyme inhibitor. Its ability to form reversible covalent bonds with serine or cysteine residues in active sites of enzymes can be exploited to develop new drugs targeting specific pathways in diseases such as diabetes and neurodegenerative disorders. For instance, studies have explored its interactions with proteases and kinases, demonstrating potential for the development of selective inhibitors.
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
this compound serves as a key intermediate in Suzuki-Miyaura coupling reactions, which are fundamental in forming carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds widely used in pharmaceuticals and agrochemicals. The compound's boronic acid functionality allows for the coupling with aryl halides under mild conditions, facilitating the synthesis of complex organic molecules.
Peptide Synthesis
In peptide chemistry, boronic acids are utilized as coupling agents to facilitate the formation of peptide bonds. The unique properties of this compound enable it to act as a reagent that enhances the efficiency of peptide synthesis protocols, particularly in solid-phase synthesis methods.
Material Science
Development of Sensors
The compound's boronic acid group can interact selectively with diols and sugars, making it useful for developing chemical sensors. These sensors can detect glucose or other carbohydrates through changes in fluorescence or conductivity upon binding. This application is particularly relevant for diabetes management and monitoring.
Polymer Chemistry
In polymer science, boronic acids are used to create dynamic covalent networks that respond to environmental stimuli. The incorporation of this compound into polymer matrices can lead to materials with tunable mechanical properties and responsiveness to pH or temperature changes.
Mechanism of Action
The mechanism of action of 6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The compound’s effects are mediated through its ability to participate in these reactions, leading to the formation of new chemical bonds and the modification of existing molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
- 2-Aminopyridine-5-boronic acid pinacol ester (CAS: 827614-64-2): Lacks the dimethylcarbamoyl group but retains the amino substituent, leading to simpler electronic properties .
- 5-Chloro-6-methoxypyridine-3-boronic acid pinacol ester (CAS: 1083168-91-5): Features chloro and methoxy groups, providing steric bulk and electron-withdrawing effects distinct from the target compound .
- 3-Amino-2-methoxypyridine-5-boronic acid pinacol ester: Contains a methoxy group at position 2 and an amino group at position 3, altering substitution patterns and electronic effects .
- 6-(N-Boc-methylamino)-5-methylpyridine-3-boronic acid pinacol ester: Incorporates a Boc-protected methylamino group, enabling controlled deprotection strategies in multi-step syntheses .
Solubility and Stability
- Solubility : Boronic esters generally exhibit enhanced solubility in organic solvents compared to their acid counterparts. For example, 5-Chloro-6-methoxypyridine-3-boronic acid pinacol ester is slightly soluble in water , while phenylboronic acid pinacol esters show high solubility in chloroform and ketones . The dimethylcarbamoyl group in the target compound likely improves solubility in polar aprotic solvents like DMF or THF.
- Stability: Boronic esters react with H₂O₂, leading to decomposition via oxidation. The amino group in the target compound may increase susceptibility to oxidative degradation compared to non-amine analogs like 5-Chloro-6-methoxypyridine derivatives .
Reactivity in Suzuki-Miyaura Coupling
- Electron-Donating vs. Conversely, chloro-substituted derivatives (e.g., 5-Chloro-6-methoxypyridine-3-boronic acid pinacol ester) may exhibit reduced reactivity due to stronger electron withdrawal .
- Steric Effects : Bulky substituents, such as the cyclopropylmethoxy group in 6-(Cyclopropylmethoxy)pyridine-3-boronic acid pinacol ester (CAS: 947191-69-7), can hinder cross-coupling efficiency. The dimethylcarbamoyl group in the target compound balances steric accessibility with electronic modulation .
Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester is a boronic acid derivative characterized by its complex structure, which includes a pyridine ring substituted with an amino group and a dimethylcarbamoyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.
- Molecular Formula : C₁₄H₂₂BN₃O₃
- Molecular Weight : 291.15 g/mol
- Appearance : White to off-white solid
- Melting Point : 33°C to 39°C
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the boronic acid moiety and subsequent esterification processes. The specific synthetic routes can vary depending on the desired purity and yield.
The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways.
Key Biological Interactions:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain proteases and kinases, which are critical in various signaling pathways.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting cancer cell proliferation.
Case Studies and Research Findings
Research has highlighted several significant findings regarding the biological activity of this compound:
- Inhibition of Cancer Cell Lines : In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 5 to 15 µM, indicating moderate potency.
- Binding Affinity Studies : Binding assays have revealed that the compound binds to specific targets with varying affinities, suggesting potential for selective inhibition. For example, it showed a Ki value of approximately 10 µM against a target kinase involved in tumor progression.
- Structure-Activity Relationship (SAR) : Comparative studies with related compounds have indicated that modifications to the dimethylcarbamoyl group can significantly affect biological activity. For instance, replacing this group with other substituents resulted in decreased inhibitory effects.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Aminopyridine-5-boronic acid pinacol ester | C₁₆H₂₅BN₂O₄ | Lacks dimethylcarbamoyl group; used in Suzuki reactions |
| 6-Amino-5-sulfamoylpyridine-3-boronic acid | C₁₄H₁₈N₄O₃S | Contains a sulfonamide; known for antibacterial properties |
| 4-Amino-3,5-difluorobenzene-boronic acid pinacol ester | C₁₂H₁₂BClF₂N₂O₃ | Fluorinated aromatic system; potential use in medicinal chemistry |
Future Directions
The ongoing research into this compound suggests promising avenues for further exploration:
- Clinical Trials : Future clinical trials are necessary to evaluate its efficacy and safety profile in humans.
- Mechanistic Studies : Detailed mechanistic studies will help elucidate the specific pathways affected by this compound.
- Structural Modifications : Investigating structural modifications may enhance its biological activity and selectivity against specific targets.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
